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Compound of Interest

3-(6-chloropyridazin-3-yl)-1H-
Compound Name:
indole

Cat. No.: B137413

A comprehensive analysis of the structure-activity relationship (SAR) of 3-(6-chloropyridazin-
3-yl)-1H-indole analogs reveals their potential as potent kinase inhibitors, particularly targeting
DYRKZ1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). This guide compares
the biological activity of various analogs, details the experimental protocols used for their
evaluation, and visualizes the underlying mechanism of action.

Structure-Activity Relationship and Biological
Activity

The core scaffold of 3-(6-chloropyridazin-3-yl)-1H-indole has been explored for its
therapeutic potential, with modifications on both the indole and pyridazine rings leading to
significant variations in biological activity. A key study in this area focused on the development
of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as kinase inhibitors.[1]

The general structure involves the fusion of the indole and pyridazine rings, or their close
association, to create a planar system that can effectively interact with the ATP-binding pocket
of kinases. The chlorine atom on the pyridazine ring is a common feature, often serving as a
key interaction point or a synthetic handle for further modifications.

Antiproliferative Activity

Several analogs have demonstrated significant antiproliferative effects against various cancer
cell lines. For instance, compound 10, a furan-2-yl substituted pyridazino[4,5-b]indol-4-one,
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exhibited notable activity against Huh-7, Caco2, and MDA-MB-231 cell lines.[1] This suggests
that the planar, electron-rich furan ring contributes favorably to the cytotoxic effects of the
molecule.

Kinase Inhibition

The primary mechanism of action for many of these analogs is the inhibition of specific kinases
involved in cell signaling pathways. The study of pyridazino[4,5-b]indol-4-ones and pyridazin-
3(2H)-one analogs revealed potent and selective inhibition of DYRK1A.[1] DYRK1A is a kinase
implicated in neurodegenerative diseases and certain types of cancer.

Notably, both the furan-2-yl substituted compound 10 from the pyridazino[4,5-b]indol-4-one
series and the pyridin-4-yl substituted compound 19 from the pyridazin-3(2H)-one series
displayed submicromolar IC50 values against DYRK1A.[1] Importantly, these compounds
showed no significant activity against other kinases like CDK5/p25, GSK30a/f3, and the p110-a
isoform of PI3K, indicating a high degree of selectivity.[1]

Quantitative Data Comparison

The following tables summarize the in vitro biological activity of representative 3-(6-
chloropyridazin-3-yl)-1H-indole analogs.

Table 1: Kinase Inhibitory Activity of Pyridazino[4,5-b]indol-4-one and Pyridazin-3(2H)-one
Analogs[1]
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Compound Target Kinase IC50 (pM)
10 (furan-2-yl) DYRK1A <1
19 (pyridin-4-yl) DYRK1A <1
10 (furan-2-yl) CDK5/p25 >10
19 (pyridin-4-yI) CDK5/p25 > 10
10 (furan-2-yl) GSK3a/p >10
19 (pyridin-4-yl) GSK30/ > 10
10 (furan-2-yl) PI3K (p110-0) >10
19 (pyridin-4-yl) PI3K (p110-0) >10
Table 2: Antiproliferative Activity of Compound 10[1]
Cell Line Cancer Type IC50 (uM)
Huh-7 Hepatocellular Carcinoma Data not specified
Caco2 Colorectal Adenocarcinoma Data not specified
MDA-MB-231 Breast Adenocarcinoma Data not specified

Experimental Protocols

The following are the methodologies for the key experiments cited in the evaluation of these

analogs.

Kinase Inhibition Assay|[1]

The inhibitory activity of the compounds against DYRK1A, CDK5/p25, and GSK3a/3 was
assessed using a standard kinase assay.

» Enzyme and Substrate Preparation: Recombinant kinases and their respective substrates

were prepared in appropriate assay buffers.
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Compound Preparation: The test compounds were dissolved in DMSO to create stock
solutions, which were then serially diluted to the desired concentrations.

Kinase Reaction: The kinase, substrate, and ATP were incubated with the test compounds in
a microplate. The reaction was initiated by the addition of ATP.

Detection: The amount of phosphorylated substrate was quantified using a suitable detection
method, such as radioactivity (e.qg., [y-33P]ATP) or fluorescence-based assays.

Data Analysis: The percentage of inhibition was calculated for each compound
concentration, and the IC50 value was determined by fitting the data to a dose-response
curve.

PI3K Inhibition Assay[1]

The inhibitory activity against the p110-a isoform of PI3K was determined using a lipid kinase
assay.

Enzyme and Substrate Preparation: Recombinant PI3K (p110-0/p85-a) and the lipid
substrate (e.g., phosphatidylinositol) were prepared.

Assay Reaction: The enzyme, lipid substrate, and ATP were incubated with the test
compounds.

Detection: The production of the phosphorylated lipid product (e.g., phosphatidylinositol-3-
phosphate) was measured, typically using a luminescence-based assay.

Data Analysis: IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay[1]

The antiproliferative activity of the compounds was evaluated using a standard cell viability
assay.

o Cell Culture: Cancer cell lines (Huh-7, Caco2, MDA-MB-231) were cultured in appropriate
media and conditions.
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e Compound Treatment: Cells were seeded in 96-well plates and treated with various
concentrations of the test compounds for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability was determined using a colorimetric assay, such as the
MTT or SRB assay. The absorbance, which is proportional to the number of viable cells, was
measured using a microplate reader.

o Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value
(the concentration that inhibits cell growth by 50%) was determined.

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams illustrate the mechanism of action and the general workflow for
evaluating these compounds.
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Caption: Mechanism of DYRK1A inhibition by 3-(6-chloropyridazin-3-yl)-1H-indole analogs.
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Caption: General experimental workflow for SAR studies of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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